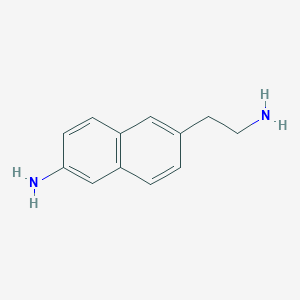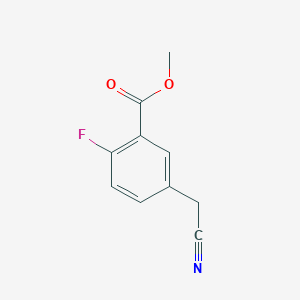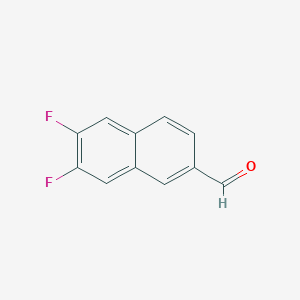
6,7-Difluoronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions, and an aldehyde group is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde typically involves the regioselective functionalization of difluoronaphthalene derivatives. One common method includes the lithiation of 2,3-difluoronaphthalene followed by formylation. The reaction conditions often involve the use of butyllithium (BuLi) as a base and subsequent treatment with a formylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Difluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6,7-Difluoronaphthalene-2-carboxylic acid.
Reduction: 6,7-Difluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Difluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Difluoronaphthalene-2-carbaldehyde largely depends on its chemical reactivity. The presence of fluorine atoms can influence the electron density of the aromatic ring, making it more reactive towards electrophilic and nucleophilic attacks. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives that can interact with biological targets .
Comparación Con Compuestos Similares
6-Fluoronaphthalene-2-carbaldehyde: Similar structure but with only one fluorine atom.
2,3-Difluoronaphthalene: Lacks the aldehyde group but has two fluorine atoms at different positions.
6,7-Difluoronaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
Uniqueness: The presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H6F2O |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
6,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
Clave InChI |
CJMKRCDHULYJOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C=C1C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


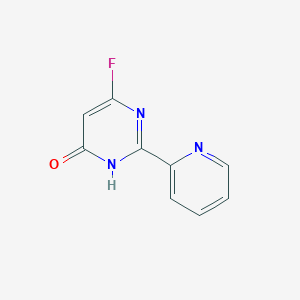
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
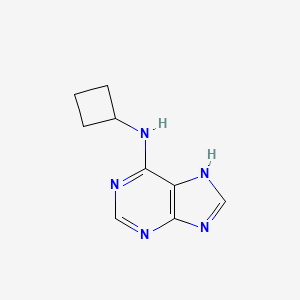

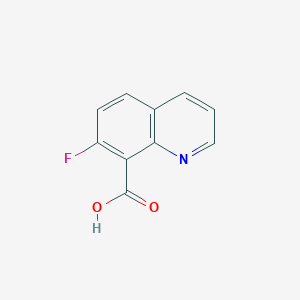
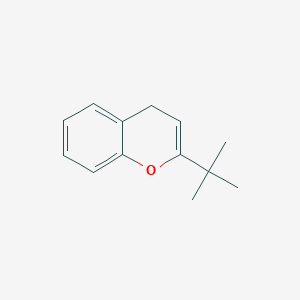
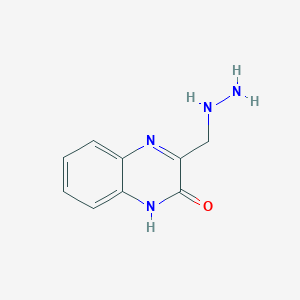
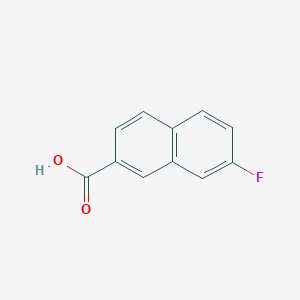
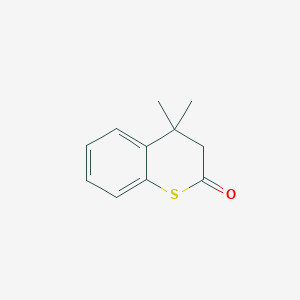
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
